Researchers use vamidothion to study its breakdown products and how it behaves in the environment. This information is crucial for understanding potential contamination risks and developing strategies for environmental remediation.
Vamidothion serves as a benchmark for developing analytical methods for detecting organophosphate insecticides in food, water, and soil samples. These methods are essential for monitoring residues and ensuring food safety.
While vamidothion is no longer widely used, it remains a valuable tool for toxicological research. Scientists use vamidothion to investigate the mechanisms of organophosphate poisoning and develop antidotes [].
Vamidothion is an organophosphate compound primarily used as an insecticide and acaricide. Its chemical formula is , and it is characterized by its colorless crystalline form. The compound acts as a systemic pesticide, meaning it can be absorbed by plants and affect pests that feed on them. It functions as an acetylcholinesterase inhibitor, disrupting the normal function of the nervous system in insects, leading to their death upon exposure .
Vamidothion acts as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme essential for proper nerve function in insects and other organisms. Vamidothion binds to the active site of acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This buildup of acetylcholine disrupts nerve impulses, leading to paralysis and ultimately death in insects [].
Vamidothion is a hazardous compound due to its cholinesterase inhibitory properties. Exposure can cause various health problems, including nausea, vomiting, dizziness, muscle weakness, respiratory depression, and in severe cases, death.
Vamidothion is synthesized through a reaction between O,O-dimethylphosphoric acid chloride and the sodium salt of N-methylcarbamylethylmercaptoethanethiol. This synthetic route involves several steps, including the formation of intermediates that eventually lead to the desired product . The process requires careful control of reaction conditions to ensure high yield and purity.
Studies on Vamidothion have highlighted its interactions with various biological systems. For instance, research indicates that it can be metabolized into several products, including vamidothion sulfoxide and vamidothion sulfone, which may exhibit different levels of toxicity compared to the parent compound . Furthermore, investigations into its environmental fate reveal that it poses risks to non-target species and ecosystems due to its high toxicity towards aquatic organisms .
Several compounds share structural similarities with Vamidothion and exhibit comparable biological activities. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Malathion | C10H19O6PS | Acetylcholinesterase inhibitor | Broad-spectrum insecticide |
Chlorpyrifos | C10H11Cl3NO3PS | Acetylcholinesterase inhibitor | Persistent in the environment |
Dimethoate | C5H12NO3PS | Acetylcholinesterase inhibitor | Systemic action; less toxic to bees |
Diazinon | C12H15N2O3PS | Acetylcholinesterase inhibitor | Used against soil insects |
Vamidothion's uniqueness lies in its specific structural features that enhance its efficacy against certain pests while also presenting significant environmental risks. Its high toxicity profile necessitates careful handling and application practices compared to other similar compounds.
Vamidothion emerged in 1962 as part of post-World War II organophosphate pesticide innovation, marketed under trade names Kilval® and Trucidor®. Initial field trials demonstrated efficacy against aphids and spider mites in cotton, apple, and citrus crops. The Joint FAO/WHO Meeting on Pesticide Residues evaluated its toxicological profile in 1973, 1982, and 1985, leading to temporary acceptable daily intake allocations pending further studies. By the 1990s, European regulators prohibited its use due to neurotoxic risks and environmental persistence, with Germany, Austria, and Switzerland revoking registrations by 2012. Despite this phase-out, residue monitoring persists in imported crops from regions where application continues.
As a thiophosphate ester, vamidothion belongs to the organothiophosphate subclass characterized by phosphorus-sulfur bonds (Figure 1). Its structure features:
Vamidothion addressed critical 20th-century pest management challenges through:
Technique | Identifier | Value |
---|---|---|
InChIKey | LESVOLZBIFDZGS-UHFFFAOYSA-N | |
SMILES | CC(C(=O)NC)SCCSP(=O)(OC)OC | |
Molecular Weight | 287.34 g/mol |
System | Code | |
---|---|---|
UN Number | 2783 | |
ICSC | 0758 | |
KEGG Pesticide | C18666 |
Structural analogs like vamidothion sulfoxide (CAS 20300-00-9) demonstrate oxidative metabolism pathways, though lack commercial significance. The compound’s thiophosphate ester group differentiates it from phosphoramidate pesticides (e.g., acephate), conferring distinct hydrolysis kinetics and cholinesterase affinity.
Acute Toxic;Irritant;Environmental Hazard